2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-
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Overview
Description
2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]- is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthalene ring system substituted with a hydroxyl group and an imino group linked to a 2,4-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]- typically involves the condensation reaction between 2-naphthalenol and 2,4-dimethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale synthesis with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-naphthalenol, 1-[[(2,4-dimethylphenyl)amino]methyl]-.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 1-[(2,4-dimethylphenyl)azo]-: Similar structure but with an azo linkage instead of an imino group.
2-Naphthalenol, 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-: Contains additional azo linkages and methyl groups.
Uniqueness
2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]- is unique due to its specific imino linkage, which imparts distinct chemical reactivity and biological activity compared to its azo analogs. This uniqueness makes it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
63623-47-2 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO/c1-13-7-9-18(14(2)11-13)20-12-17-16-6-4-3-5-15(16)8-10-19(17)21/h3-12,21H,1-2H3 |
InChI Key |
OXXMQKOVIVAAJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O)C |
Origin of Product |
United States |
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